molecular formula C11H14O3 B14247108 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one CAS No. 208641-42-3

4-Hydroxy-4-(3-methoxyphenyl)butan-2-one

Cat. No.: B14247108
CAS No.: 208641-42-3
M. Wt: 194.23 g/mol
InChI Key: ZKWCOMLAOQTYIJ-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(3-methoxyphenyl)butan-2-one, also known as zingerone, is an organic compound with the molecular formula C11H14O3. It is a non-toxic and inexpensive compound with varied pharmacological activities. Zingerone is the least pungent component of Zingiber officinale (ginger) and is formed by the cooking or heating of gingerol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 4-Hydroxy-4-(3-methoxyphenyl)butan-2-one typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-4-(3-methoxyphenyl)butan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant properties. It inhibits the formation of reactive oxygen species (ROS) and maintains its antioxidant properties . The molecular targets and pathways involved include the inhibition of oxidative stress pathways and the modulation of inflammatory responses.

Comparison with Similar Compounds

4-Hydroxy-4-(3-methoxyphenyl)butan-2-one is closely related to compounds such as vanillin (from vanilla) and eugenol (from clove) . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example:

    Vanillin: Contains an aldehyde group and is primarily used as a flavoring agent.

    Eugenol: Contains a methoxy group and is known for its analgesic and antiseptic properties.

Similar Compounds

    Vanillin: 4-Hydroxy-3-methoxybenzaldehyde.

    Eugenol: 4-Allyl-2-methoxyphenol.

    Paradol: 6-Paradol, another compound found in ginger.

By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various fields of science and industry.

Properties

CAS No.

208641-42-3

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

4-hydroxy-4-(3-methoxyphenyl)butan-2-one

InChI

InChI=1S/C11H14O3/c1-8(12)6-11(13)9-4-3-5-10(7-9)14-2/h3-5,7,11,13H,6H2,1-2H3

InChI Key

ZKWCOMLAOQTYIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC(=CC=C1)OC)O

Origin of Product

United States

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